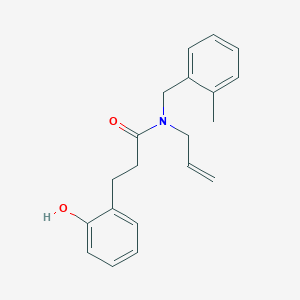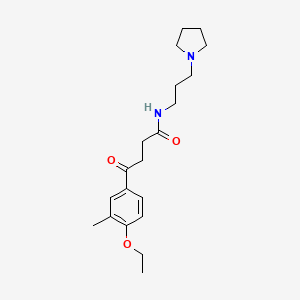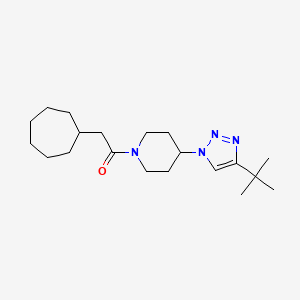![molecular formula C18H16Cl2N4O3 B5906897 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B5906897.png)
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine, specifically in the treatment of certain diseases. In
科学的研究の応用
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide has been found to have potential applications in the field of medicine. Specifically, it has been studied for its potential use in the treatment of cancer, as well as for its antibacterial and antifungal properties. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to a decrease in the growth or activity of cancer cells, bacteria, or fungi, as well as a decrease in the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain types of cancer cells, as well as to have antibacterial and antifungal properties. Additionally, this compound has been shown to have neuroprotective effects, meaning that it can help to protect the brain from damage caused by neurological disorders.
実験室実験の利点と制限
One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide in lab experiments is that it has been found to be relatively stable and easy to work with. Additionally, this compound has been shown to have a high degree of selectivity, meaning that it can target specific enzymes or proteins in the body. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide. One potential area of research is to further investigate its potential use in the treatment of cancer. Additionally, researchers could study the compound's potential use in the treatment of other diseases, such as bacterial or fungal infections. Finally, further research could be done to better understand the compound's mechanism of action, which could lead to the development of more effective treatments for a variety of diseases.
合成法
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide involves a series of chemical reactions. The starting materials for the synthesis are 3,4-dichlorobenzylamine and 3,5-dimethoxybenzoyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, this compound. The final product is obtained by purifying the intermediate product through a series of techniques such as recrystallization or column chromatography.
特性
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-26-13-6-12(7-14(8-13)27-2)17(25)22-18-21-10-24(23-18)9-11-3-4-15(19)16(20)5-11/h3-8,10H,9H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORHLQGLQJCYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)





![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)


![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5906871.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
